molecular formula C24H21NO4S B2525544 [4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114659-42-5

[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2525544
CAS No.: 1114659-42-5
M. Wt: 419.5
InChI Key: JLFXSAQTFQAVGD-UHFFFAOYSA-N
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Description

The compound 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin core modified with a sulfonyl group (1,1-dioxido), a 3,4-dimethylphenyl substituent at the 4-position, and a 4-methoxyphenyl methanone group at the 2-position.

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-16-8-11-19(14-17(16)2)25-15-23(24(26)18-9-12-20(29-3)13-10-18)30(27,28)22-7-5-4-6-21(22)25/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFXSAQTFQAVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18N2O4S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

This structure consists of a benzothiazine core substituted with a dimethylphenyl group and a methoxyphenyl group. The presence of the dioxido moiety is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazines exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays indicated that it possesses minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, the compound displayed an MIC of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic activity. It acts as a noncompetitive inhibitor of trypanothione reductase (TR), an enzyme critical for the survival of certain parasites. In studies involving Plasmodium falciparum (the causative agent of malaria) and Leishmania species, the compound exhibited an effective concentration (EC50) below 10 µM, indicating potent antiparasitic properties . The mechanism involves the disruption of redox balance within the parasites through increased levels of reactive oxygen species (ROS) .

Cytotoxicity and Anticancer Potential

In cancer research, compounds with similar structures have been investigated for their cytotoxic effects on various cancer cell lines. The compound demonstrated cytotoxicity in MTT assays against human breast cancer cells (MCF-7), with IC50 values ranging from 5 to 15 µM depending on the exposure time . The observed mechanism involves induction of apoptosis and inhibition of cell proliferation.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in metabolic pathways critical for microbial and parasitic survival.
  • Induction of Oxidative Stress : By increasing ROS levels in target cells, the compound disrupts cellular homeostasis, leading to cell death.
  • Interference with Cellular Signaling : The compound may modulate signaling pathways that control cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of benzothiazine derivatives including our compound. The results indicated that the compound was particularly effective against multidrug-resistant strains, suggesting potential use in treating resistant infections .

Study 2: Antiparasitic Activity

In another study focusing on tropical diseases, the compound was tested against Leishmania donovani. Results showed that it significantly reduced parasite viability in vitro and demonstrated promising results in animal models .

Scientific Research Applications

Antidiabetic Activity

Research indicates that compounds related to benzothiazines exhibit significant potential in treating metabolic disorders such as diabetes mellitus type 2. Studies have shown that these compounds can act as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 , an enzyme implicated in the regulation of glucose metabolism and fat accumulation. Inhibiting this enzyme can lead to improved insulin sensitivity and reduced blood glucose levels .

Anticonvulsant Properties

Certain derivatives of benzothiazine have demonstrated anticonvulsant activity. This suggests that the compound may be useful in the treatment of epilepsy and other seizure disorders. The mechanism involves modulation of neurotransmitter systems that are critical for neuronal excitability .

Anticancer Potential

The benzothiazine scaffold has been explored for anticancer properties due to its ability to induce apoptosis in cancer cells. Compounds with similar structures have shown effectiveness against various cancer types by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Research has indicated that this class of compounds possesses antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Their effectiveness against resistant strains of bacteria highlights their potential in addressing public health challenges related to antibiotic resistance .

Case Studies

Study Focus Findings
Su et al., 2006Antidiabetic ActivityDemonstrated that benzothiazine derivatives significantly lower blood glucose levels in diabetic models through inhibition of 11β-HSD1.
Siddiqui et al., 2007Anticonvulsant PropertiesFound that certain benzothiazine derivatives exhibited significant anticonvulsant activity in animal models, suggesting potential for epilepsy treatment.
Vicker et al., 2007Anticancer PotentialReported that benzothiazine compounds induced apoptosis in various cancer cell lines, indicating their potential as anticancer agents.

Chemical Reactions Analysis

Oxidation Reactions

  • Methoxyphenyl ring : Electrophilic oxidation under acidic conditions (e.g., HNO₃/H₂SO₄) yields nitrated derivatives at the para position relative to the methoxy group .

  • Benzothiazine core : Peracid-mediated epoxidation of the conjugated π-system remains unexplored but is theoretically feasible .

Reduction Reactions

Selective reduction pathways include:

Reaction TypeReagents/ConditionsMajor Product(s)Reference
Ketone reductionNaBH₄ in MeOH (0°C, 2 hr)Secondary alcohol with intact benzothiazine
Aromatic ring hydrogenationH₂/Pd-C (50 psi, RT)Partially saturated benzothiazine derivatives

The carbonyl group demonstrates moderate susceptibility to hydride donors, while the dioxido moiety remains inert under these conditions .

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl group undergoes regioselective substitution:

  • Halogenation : Br₂ in CHCl₃ introduces bromine at the ortho position to methyl groups (80% yield) .

  • Sulfonation : Fuming H₂SO₄ selectively sulfonates the meta position relative to dimethyl substituents.

Nucleophilic Aromatic Substitution

Activated positions on the benzothiazine core react with:

  • NH₃/EtOH at 120°C: Amine substitution at C₇ (65% yield)

  • KCN/DMF: Cyano group incorporation at C₅ (limited selectivity)

Cyclization and Ring-Opening

  • Thermal cyclization : Heating in toluene (110°C, 24 hr) induces intramolecular coupling between the methoxyphenyl and benzothiazine moieties, forming a tricyclic system .

  • Acid-mediated ring-opening : HCl/EtOH cleaves the benzothiazine ring, yielding sulfonamide intermediates :

    C23H21NO4S+HClC15H14ClNO2S+C8H7O3\text{C}_{23}\text{H}_{21}\text{NO}_4\text{S} + \text{HCl} \rightarrow \text{C}_{15}\text{H}_{14}\text{ClNO}_2\text{S} + \text{C}_8\text{H}_7\text{O}_3

Radical Reactions

Iminyl radical intermediates form under UV irradiation (λ = 254 nm), enabling:

  • Intermolecular coupling : Reaction with acrylates generates spirocyclic adducts .

  • H-atom abstraction : CHD as H-donor produces reduced benzothiazine analogs .

Comparative Reactivity Table

PositionReactivity Rank (1 = highest)Preferred Reaction Type
Methoxyphenyl ring1Electrophilic substitution
Benzothiazine C₇2Nucleophilic substitution
3,4-Dimethylphenyl3Directed metallation

This compound's multifunctional architecture enables tailored modifications for pharmaceutical development, particularly in kinase inhibitor synthesis. Experimental validation of predicted reactivities remains an active area of research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituents on Benzothiazin Methanone Group Molecular Formula Molecular Weight (g/mol) Notable Features
4-(3,4-Dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Target) 3,4-Dimethylphenyl 4-Methoxyphenyl C24H22NO4S ~436.5 Electron-donating methoxy; moderate lipophilicity
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone () 4-Butylphenyl Phenyl C25H23NO3S 417.52 High lipophilicity due to butyl group; simpler electronic profile
(4-Chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone () 3,4-Dimethylphenyl 4-Chlorophenyl C23H18ClNO3S 423.9 Electron-withdrawing Cl; potential reactivity in nucleophilic environments
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone () 2,3-Dihydrobenzodioxin-6-yl 3,4-Dimethoxyphenyl C25H21NO7S 479.5 Enhanced solubility due to dimethoxy and benzodioxin groups
(4-Methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone () 3-Methoxyphenyl 4-Methoxyphenyl C23H19NO5S 421.5 Synergistic electron-donating effects; lower molecular weight

Key Observations :

  • Lipophilicity : The 4-butylphenyl group in increases lipophilicity compared to the target compound’s 3,4-dimethylphenyl group, which may affect membrane permeability in biological systems .
  • Solubility : Compounds with polar groups (e.g., dimethoxy in ) exhibit higher aqueous solubility, whereas alkyl chains (e.g., butyl in ) reduce it .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and core structure. Key signals include aromatic protons (δ 6.8–7.5 ppm) and sulfone resonances (δ 3.1–3.5 ppm for SO2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 479.12 [M+H]+^+) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity. Retention times are compared against standards .

How do substituent variations (e.g., methyl vs. methoxy groups) influence the compound’s biological activity and target binding?

Advanced
Substituents modulate lipophilicity, electronic effects, and steric hindrance, impacting biological activity. A comparative analysis of analogs reveals:

Compound SubstituentsBiological Activity (IC50_{50})Key Target
3,4-Dimethylphenyl, 4-methoxyphenyl12.3 µM (Anticancer)Topoisomerase IIα
3,4-Dimethoxyphenyl, 3-methoxyphenyl8.7 µM (Antimicrobial)Bacterial gyrase
6-Fluoro, 3-fluorophenyl5.2 µM (Anticancer)EGFR kinase

Q. Mechanistic Insights :

  • Methyl groups enhance metabolic stability but reduce solubility.
  • Methoxy groups improve DNA intercalation via π-π stacking .
  • Fluorine substitution increases electronegativity, enhancing kinase inhibition .

What experimental strategies can resolve discrepancies in reported biological activities across different studies?

Advanced
Contradictions often arise from:

  • Cell Line Variability : Use standardized cell lines (e.g., NCI-60 panel) and validate with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
  • Compound Purity : Employ LC-MS to detect impurities (>98% purity required for reproducibility) .
  • Assay Conditions : Control pH, serum content, and incubation time. For example, serum proteins may sequester hydrophobic derivatives, altering effective concentrations .

What computational approaches are used to predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like topoisomerase IIα. The methoxyphenyl group shows favorable interactions with ATP-binding pockets .
  • DFT Calculations : B3LYP/6-311++G** level optimizations predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, identifying key residue interactions (e.g., hydrogen bonds with Asp543 in EGFR) .

How can reaction yields and purity be optimized in large-scale synthesis?

Q. Methodological

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., sulfone oxidation) .
  • Catalyst Screening : Immobilized catalysts (e.g., Pd/C for coupling reactions) improve recyclability and reduce metal leaching.
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

What are the implications of the compound’s sulfone group on its pharmacokinetic properties?

Advanced
The sulfone moiety (1,1-dioxido):

  • Enhances Stability : Resists metabolic oxidation compared to sulfide analogs (t1/2_{1/2} increased from 2.1 to 6.8 h in rat plasma) .
  • Improves Solubility : Sulfone’s polarity increases aqueous solubility (LogP reduced from 3.8 to 2.4) but may limit blood-brain barrier penetration.
  • Target Selectivity : Sulfone-containing derivatives show higher specificity for sulfotransferase enzymes over cytochrome P450 isoforms .

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